4-Amino-2-methyloxazole-5-carbaldehyde

Beschreibung

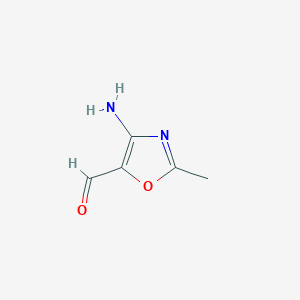

Structure

3D Structure

Eigenschaften

Molekularformel |

C5H6N2O2 |

|---|---|

Molekulargewicht |

126.11 g/mol |

IUPAC-Name |

4-amino-2-methyl-1,3-oxazole-5-carbaldehyde |

InChI |

InChI=1S/C5H6N2O2/c1-3-7-5(6)4(2-8)9-3/h2H,6H2,1H3 |

InChI-Schlüssel |

ZFPOJSYMYFTXAW-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NC(=C(O1)C=O)N |

Herkunft des Produkts |

United States |

Chemical Reactivity and Transformation Pathways of 4 Amino 2 Methyloxazole 5 Carbaldehyde

Chemical Transformations Involving the 5-Carbaldehyde Group

The aldehyde functional group at the C5 position of the oxazole (B20620) ring is an electrophilic center, susceptible to oxidation, reduction, and nucleophilic attack. Its reactivity is a cornerstone of the molecule's utility in synthesizing more complex derivatives.

The oxidation of the 5-carbaldehyde group represents a direct pathway to the corresponding carboxylic acid, a valuable synthetic intermediate. This transformation is a fundamental reaction in organic chemistry. While specific studies on 4-Amino-2-methyloxazole-5-carbaldehyde are not prevalent, the oxidation of heterocyclic aldehydes is a well-established procedure. Standard oxidizing agents can be employed to convert the formyl group into a carboxyl group, yielding 4-Amino-2-methyloxazole-5-carboxylic acid. The choice of oxidant is crucial to avoid unwanted side reactions with the amino group or the oxazole ring itself. Milder reagents, such as silver oxide (Tollens' reagent) or buffered potassium permanganate, are often preferred.

Table 1: Oxidative Derivatization of the 5-Carbaldehyde Group

| Reaction Type | Reagent Example | Product |

|---|

The carbaldehyde group can be readily reduced to a primary alcohol, (4-Amino-2-methyloxazole-5-yl)methanol. This transformation is typically achieved using common hydride reducing agents. Studies on the isomeric compound, 2-methyloxazole-4-carboxaldehyde, have demonstrated successful reduction using reagents like lithium aluminium hydride (LiAlH₄). researchgate.net Similarly, sodium borohydride (B1222165) (NaBH₄) is a milder alternative that is also effective for the reduction of aldehydes to alcohols and is generally compatible with various functional groups. This reaction provides a route to hydroxymethyl-substituted oxazoles, which are useful in further synthetic elaborations.

Table 2: Reductive Transformations of the 5-Carbaldehyde Group

| Reaction Type | Reagent Example | Product |

|---|---|---|

| Reduction | Sodium borohydride (NaBH₄) | (4-Amino-2-methyloxazole-5-yl)methanol |

The electrophilic carbon of the carbaldehyde group is highly susceptible to nucleophilic addition, most commonly with nitrogen-based nucleophiles. These condensation reactions are fundamental for creating C=N double bonds and are widely used for derivatization. masterorganicchemistry.com

Imine Formation: Primary amines react with the 5-carbaldehyde group to form imines, also known as Schiff bases. masterorganicchemistry.comorganic-chemistry.org This reaction typically proceeds under mild acidic catalysis to facilitate the dehydration of the intermediate hemiaminal. researchgate.net

Hydrazone Formation: The reaction with hydrazine (B178648) or its substituted derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) yields the corresponding hydrazones. This reaction is often used for the characterization and detection of carbonyl compounds. nih.gov

Oxime Formation: Condensation with hydroxylamine (B1172632) (NH₂OH) produces an oxime. wikipedia.org This reaction is typically performed using hydroxylamine hydrochloride and a weak base to liberate the free hydroxylamine nucleophile. xisdxjxsu.asia Oximes are stable, crystalline compounds and are valuable intermediates in organic synthesis. nih.gov

Table 3: Nucleophilic Addition Reactions at the 5-Carbaldehyde Group

| Reaction Type | Nucleophile | Product Class |

|---|---|---|

| Imine Formation | Primary Amine (R-NH₂) | Imine (Schiff Base) |

| Hydrazone Formation | Hydrazine (H₂NNH₂) | Hydrazone |

Reactivity Profile of the 4-Amino Group

The 4-amino group is a nucleophilic center, and its reactivity is characteristic of aromatic and heteroaromatic amines. It readily participates in reactions with various electrophiles.

The nitrogen atom of the amino group can attack electrophilic acyl and sulfonyl compounds to form stable amide and sulfonamide linkages, respectively.

Acylation: The reaction of the 4-amino group with acylating agents such as acyl chlorides or acid anhydrides, typically in the presence of a non-nucleophilic base (e.g., pyridine (B92270), triethylamine), yields N-acylated derivatives. This is a common strategy for protecting the amino group or for introducing specific acyl moieties into the molecule. The acylation of amino groups on heterocyclic scaffolds like thiazoles is a well-documented process. mdpi.com

Sulfonation: Similarly, reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) in the presence of a base affords the corresponding sulfonamides. Sulfonamides are important functional groups in medicinal chemistry, and their formation is a key transformation. The synthesis of sulfonamide derivatives from amino-heterocycles is a standard procedure. mdpi.comnih.gov

Table 4: Reactions at the 4-Amino Group

| Reaction Type | Reagent Example | Product Class |

|---|---|---|

| Acylation | Acetyl chloride (CH₃COCl) | Amide |

Just as the 5-carbaldehyde can react with external amines, the 4-amino group can itself act as a nucleophile, reacting with external carbonyl compounds (aldehydes and ketones) to form imines. nih.gov This reaction pathway is fundamental in the chemistry of aminoazoles and is often the first step in various multicomponent reactions that lead to the synthesis of fused heterocyclic systems. nih.gov The reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration to yield the C=N double bond. The formation of the imine is a reversible process, and removal of water is often required to drive the equilibrium toward the product. nih.gov

Transformations of the 2-Methyloxazole Core

The oxazole ring, while aromatic, possesses distinct reactivity patterns that allow for a variety of transformations. The presence of the amino group at C4 and the aldehyde at C5 significantly influences the electron distribution and steric accessibility of the ring, thereby directing the outcomes of various reactions.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)

The oxazole core can participate in metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. tandfonline.com For this compound to undergo such reactions, it would first need to be converted into a derivative bearing a suitable leaving group, typically a halide (e.g., bromo or iodo) or a triflate. The position of this group would determine the regioselectivity of the coupling.

For instance, if a bromo substituent were introduced at a specific position on the oxazole ring, it could readily participate in Suzuki-Miyaura or Heck coupling reactions. The Suzuki reaction, involving a palladium catalyst and a boronic acid partner, is a versatile method for forming biaryl structures. tandfonline.com

Table 1: Representative Palladium-Catalyzed Suzuki Coupling of Heterocyclic Halides

| Entry | Heterocyclic Halide | Boronic Acid | Catalyst/Base | Product | Yield (%) |

| 1 | 4-(4-bromophenyl)-2,5-dimethyloxazole | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 4-(biphenyl-4-yl)-2,5-dimethyloxazole | >90 |

| 2 | 2-Bromopyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | 2-(4-Methoxyphenyl)pyridine | 85 |

| 3 | 5-Iodo-1-methylimidazole | 3-Tolylboronic acid | Pd(OAc)₂ / K₃PO₄ | 1-Methyl-5-(3-tolyl)imidazole | 78 |

This table presents data from analogous systems to illustrate the general conditions and outcomes of Suzuki reactions on heterocyclic compounds. Data is representative and not specific to this compound.

The Heck reaction, coupling the halide with an alkene, would similarly be feasible. The success of these couplings would depend on the stability of the this compound core under the reaction conditions, particularly the basic media often employed.

Regioselective Lithiation and Subsequent Electrophilic Quenching

Direct C-H activation via lithiation is a powerful strategy for functionalizing heterocyclic rings. For oxazoles, deprotonation typically occurs at the most acidic proton. In this compound, the potential sites for lithiation are the 2-methyl group and any C-H bonds on the ring, although oxazole C-H bonds are generally less acidic.

The 2-methyl group is a likely candidate for deprotonation using a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), forming a lithiated intermediate. This nucleophilic species can then be "quenched" by reacting with a variety of electrophiles to introduce new functional groups.

Potential Electrophilic Quenching Reactions:

Alkylation: Reaction with alkyl halides (e.g., iodomethane, benzyl (B1604629) bromide) to extend the carbon chain.

Carbonyl Addition: Reaction with aldehydes or ketones to form secondary or tertiary alcohols.

Silylation: Reaction with silyl (B83357) chlorides (e.g., trimethylsilyl (B98337) chloride) to introduce a silyl group.

This pathway offers a direct method for elaborating the structure from the 2-methyl position, leveraging the directing effect of the oxazole nitrogen.

Cycloaddition Reactions of the Oxazole Ring

Oxazoles can function as dienes in Diels-Alder or [4+2] cycloaddition reactions, particularly with electron-deficient dienophiles. This reactivity leads to the formation of a bicyclic intermediate which often undergoes subsequent rearrangement or fragmentation. A common outcome is the formation of a substituted pyridine ring, with the expulsion of a molecule like water or an alcohol.

The presence of the electron-donating amino group at C4 would enhance the diene character of the oxazole ring, potentially facilitating cycloaddition reactions. The aldehyde at C5, being an electron-withdrawing group, could influence the regioselectivity of the addition. The reaction of this compound with a dienophile like maleimide (B117702) or dimethyl acetylenedicarboxylate (B1228247) (DMAD) could provide a pathway to highly substituted pyridine derivatives. Isoxazoles, isomers of oxazoles, are also readily synthesized via 1,3-dipolar cycloaddition reactions, highlighting the utility of cycloadditions in forming five-membered heterocyclic rings. mdpi.com

Ring-Opening Pathways

The oxazole ring can be opened under various conditions, providing a route to different acyclic or heterocyclic structures. tandfonline.com

Acid/Base Hydrolysis: Under strong acidic or basic conditions, the oxazole ring can be hydrolyzed. For this compound, this could lead to the formation of an acyclic α-acylamino ketone or related structures, depending on the point of cleavage.

Reductive Cleavage: Treatment with reducing agents can lead to ring-opened products. For example, reduction with sodium in liquid ammonia (B1221849) might cleave the O-C2 bond.

Cornforth Rearrangement: Thermally or photochemically induced rearrangement of 4-acyloxazoles can lead to the formation of an isomeric oxazole. While the subject molecule is a carbaldehyde, analogous rearrangements initiated by transformation of the aldehyde could be envisioned.

These ring-opening pathways are valuable in synthetic chemistry for converting the oxazole scaffold into other functionalized molecular frameworks.

Electronic and Steric Influences on Reactivity

The reactivity of this compound is a direct consequence of the electronic and steric properties of its substituents.

Electronic Influences:

Amino Group (C4): The amino group is a strong electron-donating group (EDG) through resonance (+R effect). It increases the electron density of the oxazole ring, particularly at positions C2 and C5. This activation makes the ring more susceptible to electrophilic attack and enhances its reactivity as a diene in cycloadditions.

Carbaldehyde Group (C5): The aldehyde group is a strong electron-withdrawing group (EWG) through resonance and induction (-R and -I effects). It deactivates the ring towards electrophilic substitution but can act as a handle for nucleophilic addition reactions. The push-pull electronic nature created by the C4-amino and C5-carbaldehyde groups results in significant bond polarization and unique reactivity.

Methyl Group (C2): The methyl group is a weak electron-donating group through induction (+I effect), slightly increasing the electron density of the ring.

Steric Influences:

The 2-methyl and 5-carbaldehyde groups provide steric hindrance around the C2 and C5 positions of the ring. This can influence the approach of bulky reagents, potentially directing reactions to less hindered sites or affecting the conformational preferences of reaction intermediates. For example, in a lithiation reaction, the accessibility of the 2-methyl protons could be influenced by the orientation of the adjacent aldehyde group.

Theoretical and Computational Investigations of 4 Amino 2 Methyloxazole 5 Carbaldehyde

Quantum Chemical Characterization of Molecular Structure and Electronic Distribution

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties and geometric parameters of a molecule. For 4-Amino-2-methyloxazole-5-carbaldehyde, methods such as Density Functional Theory (DFT) can provide significant insights into its molecular structure and electron distribution.

The oxazole (B20620) ring is an aromatic heterocycle, but its aromaticity is less pronounced than that of imidazole or thiazole (B1198619). wikipedia.org The presence of an electron-donating amino group at the C4 position and an electron-withdrawing carbaldehyde group at the C5 position creates a push-pull system, which significantly influences the electronic landscape of the molecule. This substitution pattern is expected to enhance the polarization of the molecule.

The amino group donates electron density to the oxazole ring through resonance, increasing the electron density, particularly at the C2 and C5 positions. Conversely, the carbaldehyde group withdraws electron density from the ring, primarily from the C5 position to which it is attached. This interplay of electronic effects governs the molecule's reactivity and intermolecular interactions.

Calculations of molecular electrostatic potential (MEP) would likely show a region of negative potential around the oxygen and nitrogen atoms of the oxazole ring and the oxygen of the carbonyl group, indicating their propensity to act as hydrogen bond acceptors. The hydrogen atoms of the amino group would exhibit a positive potential, marking them as potential hydrogen bond donors.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. For this compound, the HOMO is expected to be localized primarily on the amino group and the oxazole ring, reflecting its electron-donating nature. The LUMO is anticipated to be centered on the carbaldehyde group and the C5 position of the ring, consistent with its electron-accepting character. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally suggests higher reactivity.

Table 1: Calculated Electronic Properties of this compound

| Property | Predicted Value | Significance |

| Dipole Moment | High | Indicates a polar molecule with strong intermolecular interactions. |

| HOMO Energy | Relatively High | Suggests susceptibility to electrophilic attack. |

| LUMO Energy | Relatively Low | Suggests susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Moderate | Indicates a balance of stability and reactivity. |

| Atomic Charges | Negative on O, N; Positive on aldehydic H | Predicts sites for electrostatic interactions and hydrogen bonding. |

Note: The values in this table are predictive and would require specific computational calculations for precise quantification.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for investigating the pathways of chemical reactions, allowing for the characterization of transition states and the calculation of activation energies. The functional groups of this compound suggest several potential reactions.

One of the most significant reactions involving the amino and carbaldehyde groups is the formation of Schiff bases (imines) through condensation with primary amines or other carbonyl compounds, respectively. jmchemsci.comjmchemsci.com Computational studies can model the reaction pathway for Schiff base formation, which typically proceeds through a hemiaminal intermediate. jmchemsci.com The calculations can determine the energy barriers for both the formation of the hemiaminal and its subsequent dehydration to the imine.

Electrophilic aromatic substitution on the oxazole ring is generally difficult unless activated by electron-donating groups. pharmaguideline.com The amino group at C4 is a strong activating group, though the preferred site of substitution might be influenced by the directing effects of both the amino and carbaldehyde groups. Nucleophilic substitution is also a possibility, particularly at the C2 position if a suitable leaving group is present. thepharmajournal.com

The carbaldehyde group can undergo various reactions, such as oxidation to a carboxylic acid or reduction to an alcohol. Theoretical modeling can predict the feasibility of these transformations under different reaction conditions and can help in understanding the selectivity of various reagents. Transition state theory can be applied to calculate the rate constants for these reactions, providing a deeper understanding of the reaction kinetics.

Structure-Reactivity Relationship (SRR) Elucidation

The electron-donating amino group at C4 enhances the nucleophilicity of the oxazole ring, making it more susceptible to electrophilic attack. Conversely, the electron-withdrawing carbaldehyde group at C5 deactivates the ring towards electrophiles but activates it for nucleophilic attack, especially at the C2 and C4 positions. The methyl group at C2 has a modest electron-donating effect.

Quantum chemical descriptors such as atomic charges, frontier molecular orbital energies, and electrostatic potentials can be correlated with experimental reactivity data for a series of related oxazole derivatives. This allows for the development of predictive models for the reactivity of new compounds. For instance, a higher HOMO energy would correlate with increased reactivity towards electrophiles, while a lower LUMO energy would indicate enhanced reactivity towards nucleophiles.

The reactivity of the carbaldehyde group is also influenced by the electronic nature of the oxazole ring. The electron-donating amino group can increase the electron density on the carbonyl carbon, potentially reducing its electrophilicity compared to a simple aromatic aldehyde. Computational analysis of the bond lengths and vibrational frequencies of the carbonyl group can provide insights into its reactivity.

Molecular Modeling of Biological Target Interactions and Scaffold Optimization

The oxazole scaffold is present in many biologically active natural products and synthetic drugs, making this compound an interesting candidate for molecular modeling studies to explore its potential interactions with biological targets. mdpi.com

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. nih.gov This method can be used to screen for potential biological targets for this compound and to guide the rational design of more potent and selective inhibitors.

The functional groups of the molecule offer several possibilities for interactions with a protein's active site. The amino group can act as a hydrogen bond donor, while the nitrogen and oxygen atoms of the oxazole ring and the carbonyl oxygen can act as hydrogen bond acceptors. The aromatic oxazole ring can participate in π-π stacking or hydrophobic interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

Docking studies would involve placing the molecule into the binding site of a target protein and scoring the different poses based on their predicted binding affinity. Proteins with active sites that are complementary in shape and chemical nature to this compound would be identified as potential targets. For example, kinases, which are common drug targets, often have binding sites that can accommodate heterocyclic scaffolds and form hydrogen bonds with key residues.

Table 2: Hypothetical Docking Results of this compound against a Kinase Target

| Parameter | Value | Interpretation |

| Binding Affinity (kcal/mol) | -7.5 | Indicates a favorable predicted binding energy. |

| Key Hydrogen Bonds | Amino group with Aspartate; Carbonyl oxygen with Lysine | Highlights specific interactions that stabilize the complex. |

| Hydrophobic Interactions | Oxazole ring with Phenylalanine | Shows the contribution of non-polar interactions to binding. |

| RMSD (Å) | < 2.0 | Suggests a stable and well-defined binding mode. |

Note: This data is hypothetical and serves to illustrate the type of information obtained from molecular docking studies.

The three-dimensional conformation of a ligand is crucial for its binding to a biological target. Conformational analysis of this compound can be performed using computational methods to identify its low-energy conformations. nih.gov The molecule is relatively rigid due to the planar oxazole ring, but rotation around the single bond connecting the carbaldehyde group to the ring allows for some flexibility. Understanding the preferred conformations is essential for designing molecules that can adopt the optimal geometry for binding.

Bioisosterism is a strategy used in medicinal chemistry to replace a functional group with another group that has similar physical or chemical properties, with the aim of improving the compound's potency, selectivity, or pharmacokinetic properties. drughunter.com For this compound, several bioisosteric replacements could be considered to optimize its interactions with a biological target.

The amino group could be replaced by other hydrogen bond donors such as a hydroxyl group or a sulfonamide. The carbaldehyde group could be replaced by a nitrile, a ketone, or a small heterocyclic ring that can act as a hydrogen bond acceptor. The methyl group could be substituted with other small alkyl groups or a trifluoromethyl group to modulate lipophilicity and metabolic stability. Computational modeling can be used to predict how these modifications would affect the molecule's binding affinity and other properties, thereby guiding the synthetic efforts towards more promising drug candidates.

Applications of 4 Amino 2 Methyloxazole 5 Carbaldehyde in Advanced Chemical Synthesis and Medicinal Chemistry

4-Amino-2-methyloxazole-5-carbaldehyde as a Preeminent Synthetic Building Block

The unique arrangement of functional groups in this compound positions it as a significant synthon for the elaboration of diverse chemical structures. The interplay between the nucleophilic amino group and the electrophilic carbaldehyde, in conjunction with the stable oxazole (B20620) ring, allows for a variety of chemical transformations.

The bifunctional nature of this compound makes it an ideal candidate for the synthesis of fused heterocyclic systems. The amino and carbaldehyde groups can participate in intramolecular or intermolecular condensation reactions with other bifunctional reagents to form new rings fused to the oxazole core. For instance, reactions with active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate (B8463686), could proceed via a Knoevenagel condensation followed by cyclization to yield oxazolo[4,5-b]pyridine (B1248351) derivatives. Similarly, condensation with hydrazines or hydroxylamine (B1172632) could lead to the formation of pyrazolo- or isoxazolo-fused oxazoles, respectively. While specific examples utilizing this compound are not prominently documented, the synthetic utility of analogous amino-aldehyde precursors in constructing fused heterocycles is a well-established strategy in heterocyclic chemistry. semanticscholar.orgbeilstein-journals.orgnih.gov

Table 1: Potential Fused Heterocyclic Systems Derived from this compound

| Reagent | Potential Fused System |

|---|---|

| Malononitrile | Aminocyanopyridinyl-oxazole |

| Ethyl Cyanoacetate | Hydroxypyridinyl-oxazole |

| Hydrazine (B178648) | Pyrazolyl-oxazole |

| Hydroxylamine | Isoxazolyl-oxazole |

This table presents hypothetical, yet chemically plausible, fused heterocyclic systems that could be synthesized from this compound based on known reactions of similar compounds.

Beyond the construction of fused rings, the functional handles of this compound allow for the synthesis of a wide array of polysubstituted oxazole derivatives. The aldehyde group can be readily oxidized to a carboxylic acid, reduced to an alcohol, or converted to an imine, providing access to a variety of derivatives at the 5-position. nih.gov The amino group, in turn, can be acylated, alkylated, or diazotized, enabling further functionalization at the 4-position. This dual reactivity allows for a combinatorial approach to generate libraries of novel oxazole compounds with diverse substitution patterns for screening in various applications.

Table 2: Potential Reactions for the Diversification of the this compound Scaffold

| Reaction Type | Reagent/Condition | Resulting Functional Group |

|---|---|---|

| Aldehyde Oxidation | Mild oxidizing agent (e.g., Ag2O) | Carboxylic Acid |

| Aldehyde Reduction | Reducing agent (e.g., NaBH4) | Alcohol |

| Reductive Amination | Amine, reducing agent | Secondary/Tertiary Amine |

| Wittig Reaction | Phosphonium ylide | Alkene |

| Amine Acylation | Acyl chloride/anhydride | Amide |

| Amine Alkylation | Alkyl halide | Secondary/Tertiary Amine |

This table outlines potential chemical transformations for the diversification of the this compound scaffold, based on standard organic chemistry principles.

While specific industrial-scale applications of this compound are not extensively reported, its structural motifs are present in various biologically active compounds, suggesting its potential as an intermediate in the synthesis of fine chemicals and agrochemicals. The oxazole ring is a common scaffold in pharmaceuticals and a number of pesticides. nih.gov The ability to readily modify the amino and carbaldehyde groups would be advantageous in tailoring the properties of a final product, such as a fungicide or herbicide, to enhance its efficacy and selectivity. The development of efficient and scalable synthetic routes to and from this intermediate would be a prerequisite for its adoption in industrial processes.

Development of Bioactive Molecules Utilizing the this compound Scaffold

The 4-amino-2-methyloxazole core is a recognized "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is capable of binding to multiple biological targets. The incorporation of a carbaldehyde group provides a reactive handle for the introduction of pharmacophoric features necessary for biological activity.

A significant area of interest for oxazole-containing compounds is in the development of antimitotic agents that target the protein tubulin. nih.govnih.govresearchgate.net Tubulin is a critical component of the cytoskeleton, and its polymerization into microtubules is essential for cell division. Small molecules that can disrupt tubulin dynamics are therefore potent anticancer agents. The general structure of many tubulin inhibitors includes two aromatic rings connected by a linker, which often contains a heterocyclic core. The this compound scaffold could potentially serve as a central component in the design of novel tubulin inhibitors. The amino and carbaldehyde groups offer points for the attachment of various aryl or other functional groups that can be optimized to interact with the colchicine-binding site on tubulin, a known target for many antimitotic drugs. mdpi.com

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a common strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. ufrj.bru-tokyo.ac.jpnih.gov In the context of tubulin inhibitors based on the this compound scaffold, several bioisosteric replacements could be envisioned. For example, the oxazole ring itself can be considered a bioisostere of other five-membered heterocycles like thiazole (B1198619) or isoxazole (B147169), which are also found in potent antimitotic agents. nih.govmdpi.com Furthermore, the amino and carbaldehyde substituents could be replaced with other groups to modulate the electronic and steric properties of the molecule, potentially leading to enhanced binding to tubulin and improved metabolic stability. For instance, the aldehyde could be replaced with a nitrile or a small heterocyclic ring to alter its hydrogen bonding capabilities and resistance to oxidation.

Table 3: Potential Bioisosteric Replacements for the this compound Scaffold in the Context of Tubulin Inhibitors

| Original Group | Potential Bioisostere | Rationale for Replacement |

|---|---|---|

| Oxazole Ring | Thiazole, Isoxazole, Pyrazole | Modulate electronics and hydrogen bonding potential. |

| Amino Group | Hydroxyl, Methoxy, Small alkyl | Alter hydrogen bonding and lipophilicity. |

| Carbaldehyde Group | Nitrile, Ketone, Ester, Small heterocycle | Modify electronic properties, metabolic stability, and steric interactions. |

This table provides hypothetical bioisosteric replacements for different moieties of the this compound scaffold, a common strategy in medicinal chemistry to optimize drug candidates.

Exploration in the Synthesis of Antimicrobial and Antifungal Compounds

An extensive search of chemical synthesis literature did not yield any studies where this compound is used as a precursor, intermediate, or building block for the synthesis of antimicrobial or antifungal compounds. Although the aminoazole scaffold is present in various known antimicrobial agents, the specific utility of this particular carbaldehyde derivative in this context has not been reported.

Potential Contributions to Anti-inflammatory and Immunomodulatory Research

There is no published research detailing any investigation into the anti-inflammatory or immunomodulatory properties of this compound. Studies on its effects on inflammatory pathways, cytokine production, or immune cell function have not been reported. While related heterocyclic structures, such as certain isoxazole and thiazole derivatives, have been evaluated for such activities, this specific compound remains unexplored in this area of research. nih.govnih.govnih.gov

Emerging Roles in Material Science and Biotechnology

No applications or exploratory studies of this compound in the fields of material science or biotechnology have been documented in the scientific literature. Its potential use in the development of polymers, functional materials, biosensors, or as a biotechnological probe has not been investigated.

Data Tables

Due to the absence of published research data for this compound across the specified areas of application, no data tables can be generated.

Q & A

Q. What are the common synthetic routes for 4-Amino-2-methyloxazole-5-carbaldehyde, and what key parameters influence yield?

The synthesis of this compound typically involves multi-step reactions, leveraging its oxazole core and aldehyde functionality. Key methods include:

- Vilsmeier-Haack Reaction : Used for formylating aromatic systems. For example, 3-methyl-1-aryl-pyrazolones undergo formylation under controlled conditions to yield carbaldehyde derivatives, with inert atmospheres (e.g., nitrogen) critical to prevent oxidation .

- Condensation Reactions : Refluxing precursors (e.g., amino-oxazole derivatives) with aldehydes in ethanol/acetic acid, followed by solvent evaporation and purification. Reaction time (4–6 hours) and stoichiometric ratios significantly impact yield .

Q. Key Parameters :

| Parameter | Impact |

|---|---|

| Temperature | High temperatures (>80°C) risk decomposition; optimal range: 60–75°C |

| Solvent Purity | Absolute ethanol minimizes side reactions |

| Catalyst | Acetic acid accelerates imine formation |

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

- NMR Spectroscopy : H and C NMR are essential for confirming the aldehyde proton (δ 9.8–10.2 ppm) and oxazole ring carbons. Substituent effects (e.g., methyl groups) are identifiable via splitting patterns .

- IR Spectroscopy : Strong absorption bands at ~1700 cm (C=O stretch) and ~3200 cm (N-H stretch) validate functional groups .

- X-ray Crystallography : Resolves molecular geometry and hydrogen-bonding networks, particularly for polymorph identification .

Q. Comparative Table :

| Method | Key Peaks/Features | Utility |

|---|---|---|

| H NMR | Aldehyde proton, methyl group protons | Structural confirmation |

| IR | C=O, N-H stretches | Functional group analysis |

| X-ray | Lattice parameters, bond angles | Solid-state structure |

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during synthesis?

Byproduct formation (e.g., oxidized aldehydes or dimerized products) is mitigated through:

- Catalyst Selection : Sodium borohydride (NaBH) reduces undesired oxidation intermediates, while palladium catalysts enhance selectivity in cross-coupling steps .

- Solvent Systems : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, reducing aggregation-related side reactions .

- Inert Atmosphere : Nitrogen or argon prevents aldehyde oxidation, critical during reflux .

Case Study : A Vilsmeier-Haack protocol achieved 78% yield by maintaining strict temperature control (70°C) and using anhydrous DMF, versus 52% yield in non-optimized conditions .

Q. How can contradictions in reported biological activities of this compound derivatives be resolved?

Discrepancies in bioactivity data (e.g., enzyme inhibition vs. no activity) often stem from:

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms. Replicate studies using standardized protocols (e.g., IC measurements under identical pH/temperature) .

- Structural Modifications : Minor substituent changes drastically alter binding. Compare derivatives via SAR tables:

| Derivative | Substituent | Activity (IC, μM) |

|---|---|---|

| R = -CH | 4-Methyl | 12.3 |

| R = -Cl | 4-Chloro | 3.8 |

Resolution Strategy : Use computational docking (e.g., AutoDock) to predict binding modes and validate with isothermal titration calorimetry (ITC) .

Q. What safety protocols are essential when handling this compound?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors, particularly during reflux .

- Emergency Measures : Immediate rinsing with water for 15 minutes upon contact; medical consultation if ingested .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.